molecular formula C22H15NO3 B12901489 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 655222-78-9

2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B12901489
CAS No.: 655222-78-9
M. Wt: 341.4 g/mol
InChI Key: ARISBPBRMHVFMG-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is an organic compound that features a quinoline core structure substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials and minimizing the number of reaction steps are crucial factors. The described method is suitable for industrial application due to its relatively simple steps and high yield .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the biphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its combination of a biphenyl group and a quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

655222-78-9

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

4-oxo-2-(4-phenylphenyl)-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C22H15NO3/c24-20-13-19(23-21-17(20)7-4-8-18(21)22(25)26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,23,24)(H,25,26)

InChI Key

ARISBPBRMHVFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)C4=C(N3)C(=CC=C4)C(=O)O

Origin of Product

United States

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